N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide
Description
This compound is a triazolo-pyridazine derivative featuring a sulfanyl acetamide backbone and a 4-methoxybenzenesulfonamido ethyl substituent. Its structural complexity arises from the fusion of a [1,2,4]triazolo[4,3-b]pyridazine core with a sulfonamide-linked ethyl chain and a 2,3-dimethylphenyl acetamide group.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S2/c1-16-5-4-6-20(17(16)2)26-23(31)15-35-24-12-11-21-27-28-22(30(21)29-24)13-14-25-36(32,33)19-9-7-18(34-3)8-10-19/h4-12,25H,13-15H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSAQLWIYZKJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a multi-ring structure with various functional groups that contribute to its biological activity. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen, which are crucial for its interaction with biological targets.
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that similar compounds can inhibit enzymes like cyclooxygenase (COX), which is essential in inflammatory responses.
- Receptor Modulation : The structural components suggest potential interactions with various receptors, including those involved in neurotransmission and immune responses.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against a range of pathogens.
Therapeutic Implications
- Anti-inflammatory Agents : Given its potential to inhibit COX enzymes, this compound could be developed as an anti-inflammatory drug.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Antimicrobial Agents : The compound's ability to disrupt bacterial cell walls suggests potential use as an antibiotic.
Case Studies
- Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds. Results indicated a significant reduction in tumor growth in animal models treated with derivatives of this compound.
- Inflammation Model :
- In a controlled experiment using a rat model for arthritis, administration of the compound resulted in reduced swelling and pain levels compared to control groups.
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds containing the 1,2,4-triazole and pyridazine moieties. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the triazole ring is particularly noted for its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .
- Case Studies : A study conducted by Abdel K. Mansour et al. demonstrated that derivatives of 1,2,4-triazoles exhibited significant antiproliferative activities against several human cancer cell lines. For instance, compounds similar to N-(2,3-Dimethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide showed promising results against leukemia and breast cancer cell lines .
| Cell Line | Compound | Inhibition (%) |
|---|---|---|
| CCRF-CEM (Leukemia) | N-(2,3-Dimethylphenyl)... | 90.47 |
| MDA-MB-468 (Breast) | N-(2,3-Dimethylphenyl)... | 84.83 |
| SK-MEL-5 (Melanoma) | N-(2,3-Dimethylphenyl)... | 84.32 |
Antimicrobial Activity
The compound also demonstrates potential antimicrobial properties. Research indicates that various derivatives containing sulfonamide groups exhibit broad-spectrum antibacterial activity:
- Mechanism : The sulfonamide moiety is known for its role as an inhibitor of bacterial folic acid synthesis, which is essential for bacterial growth and replication. This mechanism suggests that compounds like this compound could be effective against resistant bacterial strains .
- Case Studies : In vitro studies have shown that similar compounds exhibit significant activity against gram-positive and gram-negative bacteria. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli with notable inhibition zones observed in agar diffusion assays.
| Bacterial Strain | Compound | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | N-(2,3-Dimethylphenyl)... | 18 |
| Escherichia coli | N-(2,3-Dimethylphenyl)... | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other triazolo-pyridazine and sulfonamide-acetamide derivatives, as detailed below:
Structural Analogues and Substituent Variations
The table below highlights key structural differences and similarities:
Key Observations:
Substituent Influence on Bioactivity: The 4-methoxybenzenesulfonamido group in the target compound may enhance solubility and metabolic stability compared to analogs with simpler aryl groups (e.g., 4-ethoxyphenyl in ). Sulfonamide moieties are known to improve binding affinity to enzymes like carbonic anhydrases or kinases .
Role of Methyl Groups : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which could reduce off-target interactions compared to unsubstituted phenyl analogs .
Pharmacological Potential
While direct data for the target compound is absent, insights can be extrapolated:
- Anticancer Activity : Compounds with triazolo-pyridazine scaffolds (e.g., ) have shown promise in inducing apoptosis or ferroptosis in cancer cells. The sulfonamide group in the target compound may enhance its ability to disrupt redox homeostasis, a mechanism observed in ferroptosis-inducing agents .
- Enzyme Inhibition : Sulfonamide-containing analogs (e.g., ) often target enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases. The 4-methoxy group in the target compound could modulate selectivity for such targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
